

Synthesis of 4-Hydroxy-2-nitrobenzamide: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzamide

CAS No.: 1261617-02-0

Cat. No.: B1444696

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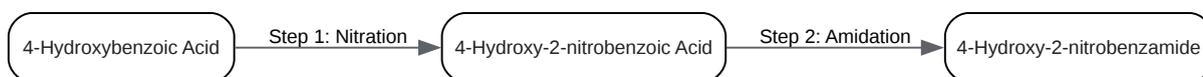
This document provides a comprehensive guide for the synthesis of **4-Hydroxy-2-nitrobenzamide**, a valuable chemical intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic and safety considerations to ensure a reproducible and safe synthesis.

Introduction

4-Hydroxy-2-nitrobenzamide is a key building block in organic synthesis, primarily owing to its trifunctional nature, incorporating a hydroxyl group, a nitro group, and a benzamide moiety. These functional groups offer multiple reaction sites for further molecular elaboration, making it a versatile precursor in the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed below is a two-step process, commencing with the regioselective nitration of a readily available starting material, followed by amidation of the resulting carboxylic acid.

Reaction Scheme

The overall synthetic pathway is illustrated in the following scheme:



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Caption: Overall synthetic scheme for **4-Hydroxy-2-nitrobenzamide**.

Part 1: Synthesis of 4-Hydroxy-2-nitrobenzoic Acid

The critical step in this synthesis is the regioselective nitration of 4-hydroxybenzoic acid to favor the formation of the 2-nitro isomer over the thermodynamically more stable 3-nitro isomer. The hydroxyl group is a strong activating and ortho, para-directing group, while the carboxylic acid is a deactivating and meta-directing group.[1] Direct nitration with mixed acid typically leads to a mixture of isomers, with the 3-nitro product often predominating.[2] To achieve the desired ortho-nitration, a specific protocol utilizing a milder nitrating agent is employed.

Mechanistic Insight: Ortho-Selective Nitration

The hydroxyl group's strong activating effect, through resonance donation of its lone pair of electrons, directs the incoming electrophile (the nitronium ion, NO_2^+) to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, substitution is directed to the two ortho positions (C2 and C6). The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity.

Experimental Protocol: Step 1

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Hydroxybenzoic Acid	138.12	13.8 g	0.1
Cerium (IV) Ammonium Nitrate (CAN)	548.22	109.6 g	0.2
Sodium Bicarbonate (NaHCO ₃)	84.01	16.8 g	0.2
Acetonitrile (CH ₃ CN)	41.05	500 mL	-
Deionized Water	18.02	As needed	-
Hydrochloric Acid (HCl), 2M	36.46	As needed	-
Ethyl Acetate	88.11	As needed	-
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	142.04	As needed	-

Procedure:

- **Reaction Setup:** In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid and 16.8 g (0.2 mol) of sodium bicarbonate in 500 mL of acetonitrile. Stir the mixture at room temperature until all solids are dissolved.
- **Nitration:** In a separate beaker, dissolve 109.6 g (0.2 mol) of cerium (IV) ammonium nitrate in 200 mL of deionized water. Slowly add the CAN solution to the stirred solution of 4-hydroxybenzoic acid and sodium bicarbonate over a period of 30 minutes at room temperature. The reaction mixture will turn a deep red-brown color.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent. The starting material (4-hydroxybenzoic acid) should be consumed, and a new, more polar spot corresponding to the product should appear.

- **Work-up:** Upon completion of the reaction, pour the mixture into 1 L of ice-cold deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. This will precipitate the crude product.
- **Isolation and Purification:** Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield 4-hydroxy-2-nitrobenzoic acid as a pale yellow solid. Dry the purified product in a vacuum oven at 60 °C.

Part 2: Synthesis of 4-Hydroxy-2-nitrobenzamide

The second step involves the conversion of the carboxylic acid functional group of 4-hydroxy-2-nitrobenzoic acid into a primary amide. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Mechanistic Insight: Amidation via Acyl Chloride

Thionyl chloride (SOCl_2) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The resulting acyl chloride is highly electrophilic and readily reacts with nucleophiles such as ammonia to form the corresponding amide.

Experimental Protocol: Step 2

Materials and Reagents:

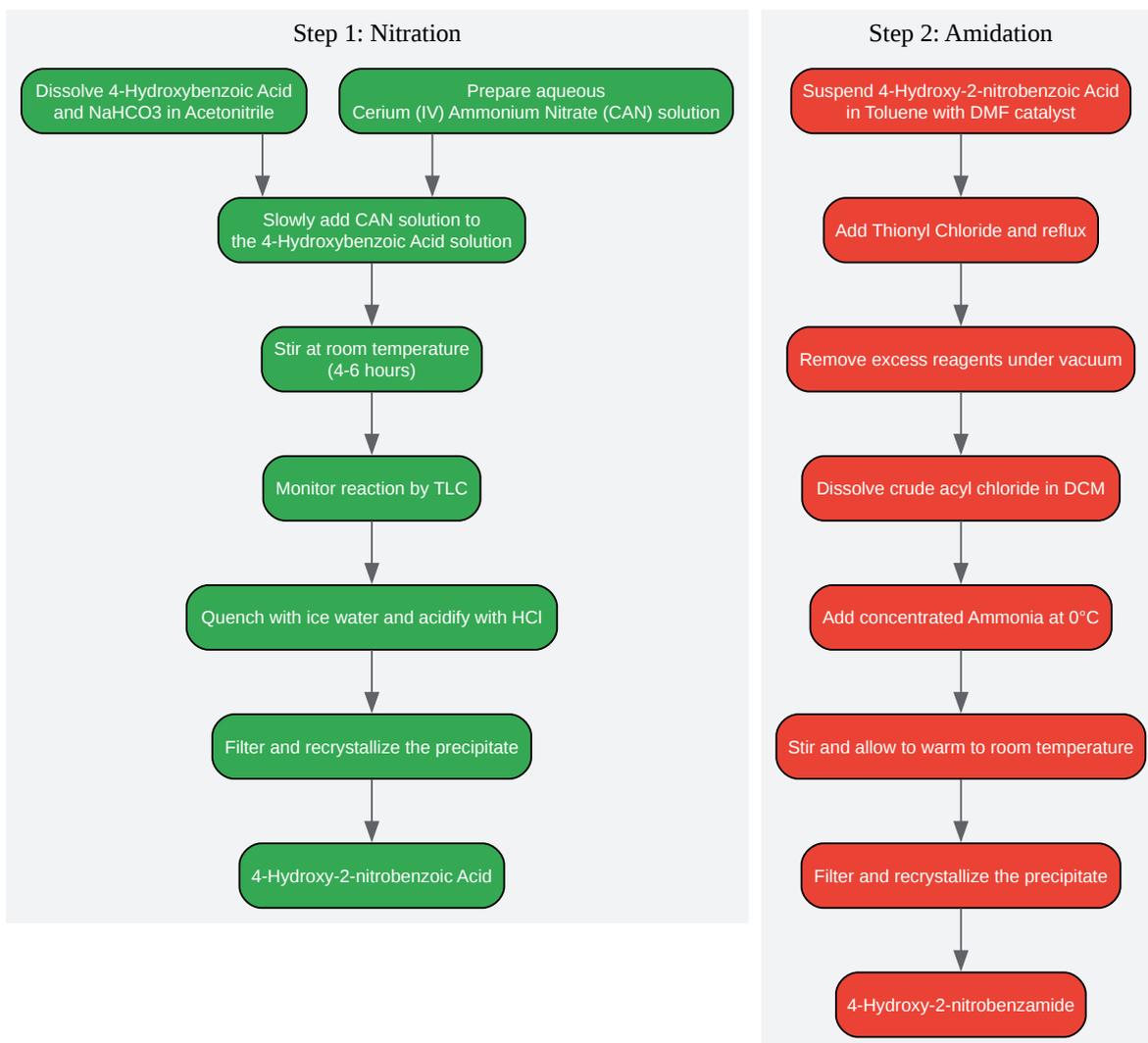
Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Hydroxy-2-nitrobenzoic Acid	183.12	9.15 g	0.05
Thionyl Chloride (SOCl ₂)	118.97	8.9 mL (14.9 g)	0.125
Toluene	92.14	100 mL	-
N,N-Dimethylformamide (DMF)	73.09	2-3 drops	-
Dichloromethane (DCM)	84.93	150 mL	-
Concentrated Aqueous Ammonia (28-30%)	17.03 (as NH ₃)	50 mL	-
Deionized Water	18.02	As needed	-

Procedure:

- **Acyl Chloride Formation:** In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the evolved HCl and SO₂ gases), suspend 9.15 g (0.05 mol) of 4-hydroxy-2-nitrobenzoic acid in 100 mL of toluene. Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
- **Reaction with Thionyl Chloride:** Slowly add 8.9 mL (0.125 mol) of thionyl chloride to the suspension at room temperature with stirring. After the initial effervescence subsides, heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction mixture should become a clear, yellowish solution.
- **Removal of Excess Reagent:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using

a rotary evaporator. This will yield the crude 4-hydroxy-2-nitrobenzoyl chloride as a yellowish solid.

- **Amidation:** Dissolve the crude acyl chloride in 150 mL of anhydrous dichloromethane in a 500 mL flask and cool the solution to 0 °C in an ice bath. While stirring vigorously, slowly add 50 mL of concentrated aqueous ammonia. A white to pale yellow precipitate of **4-Hydroxy-2-nitrobenzamide** will form immediately.
- **Reaction Completion and Work-up:** Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- **Isolation and Purification:** Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water to remove any ammonium chloride, followed by a small amount of cold dichloromethane. The crude **4-Hydroxy-2-nitrobenzamide** can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford the final product as a pale yellow crystalline solid. Dry the purified product under vacuum.



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Caption: Experimental workflow for the synthesis of **4-Hydroxy-2-nitrobenzamide**.

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

- 4-Hydroxybenzoic Acid: May cause skin, eye, and respiratory irritation.[3]
- Cerium (IV) Ammonium Nitrate: Strong oxidizer. Contact with other material may cause fire. Causes eye, skin, and respiratory tract irritation.
- Thionyl Chloride: Reacts violently with water, liberating toxic gases.[4] Causes severe skin burns and eye damage.[4] Toxic if inhaled.[4] Handle with extreme care in a fume hood.
- Concentrated Ammonia: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
- Nitro Compounds: Nitroaromatic compounds are potentially toxic and should be handled with care.[5]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the final product, **4-Hydroxy-2-nitrobenzamide**, should be confirmed by standard analytical techniques:

- Melting Point: The melting point of the purified product should be determined and compared to the literature value. The melting point of the related compound 2-nitrobenzamide is 176-178 °C.[5]
- Spectroscopy:
 - ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the amide protons.

- ^{13}C NMR: The carbon NMR spectrum should show the expected number of signals for the carbon atoms in the molecule.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amide), C=O (amide), and N-O (nitro) functional groups.

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